Mepramidil Exhibits Broad Multimodal Enzyme Inhibition Lacking in Reference Vasodilators
In annotated enzyme profiling, Mepramidil functions as a potent lipoxygenase inhibitor and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. By comparison, the reference vasodilators Nitroglycerin and Bepridil have no reported inhibitory activity against formyltetrahydrofolate synthetase or carboxylesterase, and Bepridil is not a direct lipoxygenase inhibitor. Quantitative potency values (IC₅₀) are not available in public databases, but the qualitative breadth of enzyme engagement is structurally distinct and not replicated by any single '-dil' congener [2].
| Evidence Dimension | Enzyme inhibition profile (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) |
|---|---|
| Target Compound Data | Active against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (specific IC₅₀ not publicly available) |
| Comparator Or Baseline | Nitroglycerin – no inhibition of these enzymes; Bepridil – no direct lipoxygenase or formyltetrahydrofolate synthetase inhibition reported |
| Quantified Difference | Qualitative difference: Mepramidil inhibits ≥4 enzyme classes absent in comparators |
| Conditions | In vitro biochemical and cell-free enzyme assay systems per MeSH annotation |
Why This Matters
Procurement of a compound with verified polypharmacology enables researchers to study multi-target engagement in inflammation and vascular biology models unattainable with conventional vasodilators.
- [1] Medical University of Lublin. MeSH Concept Record: Mepramidil (MeSH-M0014961). Accessed 2026. View Source
- [2] MeSH Supplementary Concept Data. Mepramidil (C001089). U.S. National Library of Medicine. View Source
